7-Methoxy Substitution Shifts α2-Adrenoceptor vs. PNMT Selectivity by ~60-Fold Relative to Unsubstituted THIQ
In a systematic panel of 7-substituted THIQs evaluated under identical assay conditions, the 7-methoxy analog (compound 33) displayed a PNMT Ki of 21 ± 2 μM and an α2-adrenoceptor Ki of 0.47 ± 0.04 μM, yielding a selectivity ratio (α2 Ki / PNMT Ki) of 0.022 [1]. In contrast, the unsubstituted parent THIQ (compound 4, R = H) exhibited a PNMT pKi of 5.01 and α2 pKi of 6.45, corresponding to a selectivity ratio of approximately 1.3 [1]. The ~60-fold difference in selectivity ratio demonstrates that the 7-methoxy group fundamentally redirects target engagement from PNMT toward the α2-adrenoceptor. The target compound additionally bears a 1-methanamine group, which introduces a constrained benzylamine pharmacophore shown in QSAR models to increase PNMT active-site affinity [1].
| Evidence Dimension | Selectivity ratio: α2-adrenoceptor affinity vs. PNMT inhibitory activity |
|---|---|
| Target Compound Data | 7-OMe THIQ: PNMT Ki = 21 ± 2 μM, α2 Ki = 0.47 ± 0.04 μM, selectivity ratio = 0.022 |
| Comparator Or Baseline | Unsubstituted THIQ (R = H): PNMT pKi = 5.01, α2 pKi = 6.45, estimated selectivity ratio ≈ 1.3 |
| Quantified Difference | ~60-fold shift in selectivity ratio (0.022 vs. ~1.3) |
| Conditions | PNMT assay: radiometric assay at pH 8.0 using phenylethanolamine as substrate; α2-adrenoceptor: [³H]clonidine displacement in rat brain homogenate at pH 7.7 |
Why This Matters
Procurement of the 7-methoxy-1-methanamine THIQ scaffold provides a starting point with demonstrated α2-preferring selectivity that is tunable via the 1-position aminomethyl group, a profile not achievable with unsubstituted or 7-hydroxy THIQ analogs.
- [1] Grunewald, G. L., et al. (1999). Synthesis, Biochemical Evaluation, and Classical and Three-Dimensional Quantitative Structure−Activity Relationship Studies of 7-Substituted-1,2,3,4-tetrahydroisoquinolines and Their Relative Affinities toward Phenylethanolamine N-Methyltransferase and the α2-Adrenoceptor. Journal of Medicinal Chemistry, 42(1), 118–134. Table 1, compounds 33 and 4. doi:10.1021/jm980429p View Source
